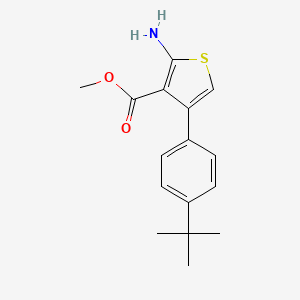

4,5-diphenyl-1H-imidazole-1,2-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

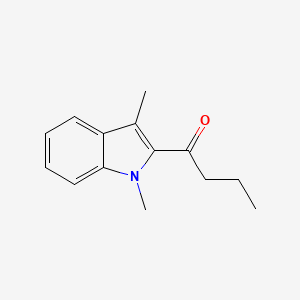

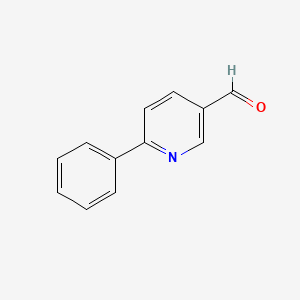

4,5-Diphenyl-1H-imidazole-1,2-diamine is a chemical compound with the CAS Number: 19933-51-8 . It has a molecular weight of 250.3 and its IUPAC name is 4,5-diphenyl-1H-imidazole-1,2-diamine . It is stored at a temperature of 28°C .

Synthesis Analysis

A new imidazole core unsymmetrical diamine monomer (4, 4′ (4, 5-diphenyl-1H-imidazol-1, 2-diyl) dianiline) was successfully synthesized and used as a precursor to develop polyimide (PI) . The synthesis of imidazoles has seen recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

The molecular structure of 4,5-diphenyl-1H-imidazole-1,2-diamine can be found in the NIST Chemistry WebBook .Chemical Reactions Analysis

The formation of polyimides and composites was confirmed by various spectral analyses . The reaction conditions were mild enough for the inclusion of a variety of functional groups .Physical And Chemical Properties Analysis

The product was characterized using FTIR, 1H and 13C NMR . The FTIR (KBr, cm −1) showed: 3390 (N–H stretch), 3097 (C–H stretch), 1658 (C=O stretch), 1542, 1344 (–NO 2 stretch). The 1H NMR (DMSO-d 6, ppm) showed: δ: 11.02 (s, 1H, N–H), 9.21–7.13 (m, 20H, Ar–H) .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Imidazoles, including 4,5-diphenyl-1H-imidazole-1,2-diamine, are key components in functional molecules used in a variety of everyday applications . They are utilized in a diverse range of applications, and the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Pharmaceuticals

Imidazoles have traditional applications in pharmaceuticals . While specific applications of 4,5-diphenyl-1H-imidazole-1,2-diamine in pharmaceuticals are not mentioned, it’s reasonable to infer that it could have potential uses in this field given the widespread use of imidazoles in drug development.

Agrochemicals

Similar to pharmaceuticals, imidazoles are also used in agrochemicals . Again, while specific uses of 4,5-diphenyl-1H-imidazole-1,2-diamine in agrochemicals are not mentioned, its potential in this field could be explored further.

4. Solar Cells and Other Optical Applications Emerging research into dyes for solar cells and other optical applications has also utilized imidazoles . The unique properties of 4,5-diphenyl-1H-imidazole-1,2-diamine could potentially be harnessed in these applications.

Functional Materials

Imidazoles are being deployed in the development of functional materials . The specific properties of 4,5-diphenyl-1H-imidazole-1,2-diamine could make it a valuable component in such materials.

Catalysis

Imidazoles are also used in catalysis . The potential for 4,5-diphenyl-1H-imidazole-1,2-diamine to act as a catalyst in certain reactions could be an area of interest for further research.

Wirkmechanismus

Target of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.

Mode of Action

It is known that imidazole derivatives can interact with their targets through various mechanisms, often involving the formation of hydrogen bonds .

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives, it is likely that multiple pathways could be affected .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they could have diverse molecular and cellular effects .

Zukünftige Richtungen

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . This suggests that 4,5-diphenyl-1H-imidazole-1,2-diamine and its derivatives could have potential applications in the development of new drugs.

Eigenschaften

IUPAC Name |

4,5-diphenylimidazole-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4/c16-15-18-13(11-7-3-1-4-8-11)14(19(15)17)12-9-5-2-6-10-12/h1-10H,17H2,(H2,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQOHYIZALVTPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(C(=N2)N)N)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358700 |

Source

|

| Record name | 4,5-diphenylimidazole-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49646754 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4,5-diphenyl-1H-imidazole-1,2-diamine | |

CAS RN |

19933-51-8 |

Source

|

| Record name | 4,5-diphenylimidazole-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B1362094.png)

![2-[(methoxyimino)methyl]-N~1~,N~3~-bis[3-(trifluoromethyl)phenyl]malonamide](/img/structure/B1362095.png)

![1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B1362096.png)

![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1362097.png)

![Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-](/img/structure/B1362116.png)

![Methyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1362130.png)